molecular formula C9H11BCl2O3 B595459 3,5-Dichloro-4-isopropoxyphenylboronic acid CAS No. 1218790-62-5

3,5-Dichloro-4-isopropoxyphenylboronic acid

Cat. No.: B595459
CAS No.: 1218790-62-5
M. Wt: 248.894
InChI Key: OTEROWRZDFNANP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-isopropoxyphenylboronic acid: is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine atoms at the 3 and 5 positions and an isopropoxy group at the 4 position. It is a valuable reagent in the formation of carbon-carbon bonds, making it an essential tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-isopropoxyphenylboronic acid typically involves the following steps:

    Halogenation: The starting material, 4-isopropoxyphenol, undergoes halogenation to introduce chlorine atoms at the 3 and 5 positions.

    Borylation: The halogenated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: While less common, 3,5-Dichloro-4-isopropoxyphenylboronic acid can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Palladium Catalyst: Palladium acetate or palladium chloride is commonly used as the catalyst in Suzuki-Miyaura coupling reactions.

    Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.

    Solvent: Solvents like tetrahydrofuran or dimethylformamide are often employed to dissolve the reactants and provide a suitable medium for the reaction.

Major Products: The primary product of the Suzuki-Miyaura coupling reaction involving this compound is the corresponding biaryl compound, which can be further functionalized for various applications.

Scientific Research Applications

Chemistry:

    Organic Synthesis: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

    Material Science: It is employed in the preparation of advanced materials such as polymers and liquid crystals.

Biology and Medicine:

    Drug Discovery: 3,5-Dichloro-4-isopropoxyphenylboronic acid is used in the development of new drug candidates through the synthesis of bioactive molecules.

    Bioconjugation: It is utilized in the conjugation of biomolecules for various biological studies and diagnostic applications.

Industry:

    Agriculture: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.

    Electronics: It is involved in the production of electronic materials with specific properties.

Comparison with Similar Compounds

    3,4-Dichlorophenylboronic acid: Similar in structure but lacks the isopropoxy group.

    4-Isopropoxyphenylboronic acid: Similar but lacks the chlorine substituents on the phenyl ring.

Uniqueness: 3,5-Dichloro-4-isopropoxyphenylboronic acid is unique due to the presence of both chlorine and isopropoxy substituents, which can influence its reactivity and selectivity in various chemical reactions. This combination of functional groups makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(3,5-dichloro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEROWRZDFNANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681610
Record name {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-62-5
Record name {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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